8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps. One common method involves the reaction of a piperidine derivative with a suitable isobutyryl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the spiro linkage. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Buspirone Hydrochloride: Another spiro compound with anxiolytic properties.
Spirotetramat: An insecticide with a spiro linkage.
Uniqueness
8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific structural features and potential applications. Unlike other spiro compounds, it offers a distinct combination of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H29ClN4O3 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
8-(2-methylpropanoyl)-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C17H28N4O3.ClH/c1-12(2)14(22)20-9-5-17(6-10-20)15(23)21(16(24)19-17)11-13-3-7-18-8-4-13;/h12-13,18H,3-11H2,1-2H3,(H,19,24);1H |
InChI Key |
MTDXBYIDWJGOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.